Tert-butyl (5-bromo-4-cyclopropylthiazol-2-YL)carbamate
Overview
Description
Tert-butyl (5-bromo-4-cyclopropylthiazol-2-YL)carbamate is a chemical compound with the formula C11H15BrN2O2S . It is stored in a dry environment at 2-8°C .
Molecular Structure Analysis
The molecular weight of this compound is 319.22 . The exact structure is not provided in the sources, but it contains a carbamate group (NHCOO) attached to a tert-butyl group (C(CH3)3), a bromine atom, a cyclopropyl group (C3H5), and a thiazol group (a five-membered ring containing nitrogen and sulfur) .Physical and Chemical Properties Analysis
This compound is stored in a dry environment at 2-8°C . The boiling point and other physical properties are not specified in the sources .Scientific Research Applications
Synthesis and Antimicrobial Activity
Tert-butyl carbazate is a precursor in synthesizing various compounds with potential antimicrobial activity. For instance, it reacts with ammonium thiocyanate and phenyl isothiocyanate to form compounds like 5-tert-butoxy-4H-1, 2, 4-triazole-3-thiol, which have been characterized for their biological activities (Ghoneim & Mohamed, 2013).
Crystallographic Studies
The structure of tert-butyl carbamate derivatives plays a crucial role in crystallography. Studies on tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and its iodine counterpart revealed their involvement in hydrogen and halogen bonds in their crystal structures (Baillargeon et al., 2017).
Reactivity Studies
Research on the reactivity of N-(3-thienyl)carbamates, involving tert-butyl 2-allyl- and N-allyl-3-thienylcarbamates, has led to the synthesis of thieno[3,2-b]pyrroles and dihydrothieno[3,2-b]pyrroles, demonstrating the compound's utility in creating novel organic structures (Brugier, Outurquin, & Paulmier, 2001).
Synthesis of Bioactive Compounds
Tert-butyl carbamate derivatives are intermediates in synthesizing various biologically active compounds. For example, tert-butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate is a key intermediate in synthesizing compounds like omisertinib (AZD9291), showcasing its importance in pharmaceutical research (Zhao, Guo, Lan, & Xu, 2017).
Hydrogen Bond Interactions
Studies on carbamate derivatives, such as tert-butyl 3-methyl-1-(3-m-tolylselenoureido)butan-2-yl carbamate, have highlighted the interplay of strong and weak hydrogen bonds in their crystal structures, contributing to our understanding of molecular interactions (Das et al., 2016).
Properties
IUPAC Name |
tert-butyl N-(5-bromo-4-cyclopropyl-1,3-thiazol-2-yl)carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O2S/c1-11(2,3)16-10(15)14-9-13-7(6-4-5-6)8(12)17-9/h6H,4-5H2,1-3H3,(H,13,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKNSSFITHPKALI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC(=C(S1)Br)C2CC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30668697 | |
Record name | tert-Butyl (5-bromo-4-cyclopropyl-1,3-thiazol-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30668697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944805-56-5 | |
Record name | tert-Butyl (5-bromo-4-cyclopropyl-1,3-thiazol-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30668697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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